Tert-butylthiourea

Overview

Description

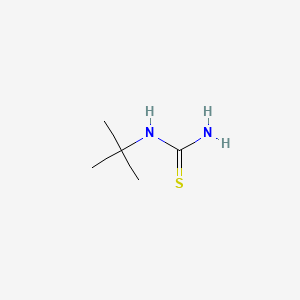

tert-Butylthiourea (CAS 7204-48-0) is a substituted thiourea derivative with the molecular formula C₅H₁₂N₂S and a molecular weight of approximately 132.23 g/mol. It is characterized by a thiourea core (NH₂CSNH–) substituted with a tert-butyl group (–C(CH₃)₃), which introduces significant steric bulk. This structural feature influences its chemical reactivity, solubility, and interaction with biological targets. This compound is listed under multiple synonyms, including N-(tert-Butyl)thiourea and 1-tert-Butyl-2-thiourea .

Safety data indicate that the compound is harmful if swallowed (Hazard Statement H302) and requires careful handling to avoid inhalation or skin contact . Its primary documented application is in pesticide formulations, where it serves as a precursor or active ingredient in substituted thiourea derivatives targeting pest control .

Preparation Methods

Thiocarbonyldiimidazole (TCDI)-Mediated Synthesis

Reaction Mechanism and Procedure

Thiocarbonyldiimidazole (TCDI) serves as a thiocarbonyl transfer agent, enabling the direct conversion of primary amines to thioureas. In the context of tert-butylthiourea, this method involves reacting tert-butylamine with TCDI in anhydrous acetonitrile under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic thiocarbonyl carbon of TCDI, displacing imidazole and forming a thiourea intermediate. A second equivalent of tert-butylamine or ammonia may be introduced to yield mono- or disubstituted products.

Experimental Protocol

- Reagents : Tert-butylamine (2 equivalents), TCDI (1 equivalent), acetonitrile (solvent).

- Conditions : Nitrogen atmosphere, 50°C, 18 hours.

- Workup : Post-reaction, the mixture is cooled, and the precipitate is isolated via suction filtration. The crude product is washed with cold acetonitrile and dried under vacuum.

- Yield : 15–59%, depending on steric and electronic factors.

Advantages and Limitations

This method is advantageous for its mild conditions and compatibility with acid-sensitive functional groups. However, the requirement for stoichiometric TCDI and the moderate yields for aliphatic amines like tert-butylamine limit its scalability.

Thiophosgene-Based Route

Two-Step Synthesis via Isothiocyanate Intermediate

Thiophosgene (Cl₂C=S) facilitates the synthesis of thioureas through sequential reactions with amines. For this compound, tert-butylamine is first treated with thiophosgene to generate tert-butyl isothiocyanate, which subsequently reacts with ammonia.

Step 1: Synthesis of Tert-Butyl Isothiocyanate

- Reagents : Tert-butylamine, thiophosgene, chloroform.

- Conditions : 0–5°C, vigorous stirring to minimize side reactions.

- Intermediate Isolation : The isothiocyanate is distilled under reduced pressure (b.p. 65–69°C/12 mmHg).

Step 2: Formation of this compound

- Reagents : Tert-butyl isothiocyanate, aqueous ammonia.

- Conditions : Room temperature, 2–4 hours.

- Yield : 40–60% overall.

Mercury Oxide (HgO)-Assisted Method

Reaction Overview

A less conventional approach involves the reaction of tert-butylamine with ammonium thiocyanate in the presence of mercury(II) oxide. This method leverages HgO’s dual role as a desulfurizing agent and base to drive the formation of the thiourea.

Procedure

- Reagents : Tert-butylamine, ammonium thiocyanate, HgO, methanol.

- Conditions : Reflux for 3 hours, followed by filtration through Celite® to remove mercury residues.

- Yield : ~40% after purification via recrystallization.

Drawbacks

The use of toxic mercury compounds and the generation of hazardous waste render this method environmentally unsustainable, relegating it to niche laboratory applications.

Comparative Analysis of Methods

Emerging Trends and Innovations

Recent patents highlight the use of Lewis acids like tin(IV) chloride (SnCl₄) to catalyze the reaction between tert-butylamine and sodium thiocyanate (NaSCN) in acetonitrile-toluene mixtures. This method, though in early development, claims yields upwards of 70% under optimized conditions. Additionally, flow chemistry approaches are being explored to enhance the safety and efficiency of thiophosgene-based syntheses.

Chemical Reactions Analysis

Tert-butylthiourea undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: It can undergo substitution reactions with various electrophiles to form different organosulfur compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Tert-butylthiourea derivatives have shown promising results in the treatment of cancer. Research indicates that these compounds can inhibit specific enzymes involved in cancer progression, such as 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). A study synthesized a series of derivatives from this compound, demonstrating enhanced inhibitory activity against 11β-HSD2 compared to other substituents, suggesting potential for drug development in neoplastic diseases .

Case Study: Inhibition of 11β-HSD2

- Compound: 2-(tert-butylamino)thiazol-4(5H)-one derivatives

- Activity: Inhibition of 11β-HSD2

- Findings: Increased hydrophobic substituents led to stronger interactions with the enzyme's active site, indicating a pathway for developing selective inhibitors .

2. Antioxidant and Antimicrobial Properties

This compound has also been evaluated for its antioxidant and antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Moreover, antioxidant assays revealed that some compounds possess strong radical scavenging abilities .

Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 1250 µg/mL |

| 4g | S. aureus | 500 µg/mL |

| 4f | B. cereus | <1000 µg/mL |

Environmental Applications

1. Heavy Metal Sensing

This compound derivatives have been investigated for their potential as sensing probes for heavy metals like mercury. The compounds exhibit fluorescence properties, allowing for the detection of toxic metals in environmental samples. This application is particularly relevant in the context of pollution monitoring and public health .

Case Study: Mercury Detection

- Method: Spectrofluorimetric technique

- Findings: Compounds demonstrated moderate sensitivity towards mercury detection, suggesting their utility in environmental monitoring systems .

Materials Science

1. Coordination Chemistry

The coordination complexes formed from this compound have been studied for their structural and electronic properties. These complexes often exhibit unique characteristics that can be exploited in materials science applications, such as catalysis and sensor development .

Case Study: Coordination Complexes

Mechanism of Action

The mechanism by which tert-butylthiourea exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Differences

tert-Butylthiourea is compared below with two structurally related thiourea derivatives:

a. N-(tert-Butyl)-N'-(4-Methoxybenzyl)thiourea (CAS 861210-47-1)

- Molecular Formula : C₁₃H₂₀N₂OS

- Molecular Weight : 252.38 g/mol

- Structure: Incorporates a 4-methoxybenzyl group (–CH₂C₆H₄OCH₃) in addition to the tert-butyl substituent.

b. N-2,6-Dimethyl-4-(pyrimidin-2'-yloxy)phenyl-N'-tert-butylthiourea

- Structure : Features a pyrimidinyloxy-phenyl group, which introduces hydrogen-bonding capabilities and planar aromatic regions. This modification is critical for pesticidal activity, as evidenced by its synthesis and testing in agrochemical applications .

Key Structural Insights :

- The tert-butyl group in all three compounds provides steric hindrance, which may reduce metabolic degradation in biological systems.

- Substituents like methoxybenzyl or pyrimidinyloxy-phenyl groups expand the compounds' functional diversity, enabling tailored interactions with enzymes or receptors.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 7204-48-0 | C₅H₁₂N₂S | 132.23 | Pesticide precursor |

| N-(tert-Butyl)-N'-(4-Methoxybenzyl)thiourea | 861210-47-1 | C₁₃H₂₀N₂OS | 252.38 | Undocumented (likely R&D) |

| N-2,6-Dimethyl-4-(pyrimidin-2'-yloxy)phenyl-N'-tert-butylthiourea | Not provided | Not available | ~300 (estimated) | Agrochemistry |

Research Implications

The tert-butyl group’s steric effects and stability make it a versatile substituent in thiourea chemistry. However, substituent choice (e.g., methoxybenzyl vs. pyrimidinyloxy-phenyl) dictates application-specific performance. Future studies should explore:

- Quantitative structure-activity relationships (QSAR) for thiourea derivatives.

- Ecotoxicological profiles of this compound analogs.

Biological Activity

Tert-butylthiourea (TBTU) is a member of the thiourea family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with TBTU, including its synthesis, mechanisms of action, and various applications in pharmacology and biochemistry.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyl group attached to a thiourea moiety. The general structure can be represented as follows:

The synthesis of TBTU typically involves the reaction of tert-butyl isocyanate with ammonium thiocyanate or thiourea itself. This reaction can be optimized to yield high purity and yield of the product.

2. Biological Activities

TBTU exhibits a wide range of biological activities, which can be categorized into several key areas:

2.1 Antimicrobial Activity

TBTU has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for TBTU against these pathogens have been reported to be in the range of 50-100 µg/mL .

2.2 Anticancer Properties

Research has demonstrated that TBTU possesses anticancer activity, particularly against certain cancer cell lines. For instance, it has been noted to inhibit the proliferation of U937 cells with an IC50 value comparable to standard chemotherapeutic agents like etoposide . Additionally, its derivatives have been evaluated for their ability to inhibit human cancer cell lines, showing promising results in reducing cell viability.

2.3 Enzyme Inhibition

TBTU and its derivatives have been investigated for their inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for enzyme inhibition vary, with some derivatives showing potent inhibitory activity in the nanomolar range . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

3.1 Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of TBTU, it was found that formulations containing TBTU significantly reduced bacterial growth in vitro. The study utilized a disk diffusion method to assess the antibacterial activity against common pathogens. The results indicated that TBTU exhibited a zone of inhibition comparable to that of conventional antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

3.2 Anticancer Activity

Another investigation focused on the anticancer properties of TBTU derivatives against breast cancer cell lines. The study revealed that specific derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10-20 µM . This highlights the potential for developing new therapeutic agents based on TBTU.

The biological activities of TBTU are attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting AChE and BChE, TBTU may enhance cholinergic transmission, which is beneficial in neurodegenerative conditions.

- Antioxidant Activity : Some studies suggest that TBTU exhibits antioxidant properties, potentially reducing oxidative stress in cells .

- Interaction with Cellular Targets : The ability of TBTU to form hydrogen bonds allows it to interact effectively with various biological macromolecules, enhancing its therapeutic potential.

5.

This compound is a versatile compound with significant biological activity across various domains, including antimicrobial and anticancer applications. Its mechanisms of action involve enzyme inhibition and antioxidant properties, making it a candidate for further research and development in pharmaceuticals. Future studies should focus on optimizing its efficacy and exploring its potential as a therapeutic agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butylthiourea, and how can their efficiency be systematically compared?

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Prioritize for structural confirmation (e.g., NH protons at δ 8.5–9.5 ppm, tert-butyl group at δ 1.3–1.5 ppm). Use IR to identify thiourea C=S stretches (~1250–1400 cm). For crystalline samples, X-ray diffraction provides definitive conformation. Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities .

Q. How should researchers design experiments to assess the stability of this compound under various environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature (e.g., 25°C–60°C), and light exposure. Monitor degradation via TLC or LC-MS, quantifying decomposition products. Use Arrhenius kinetics to predict shelf life. Include inert atmosphere trials (N/Ar) to isolate oxidative pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Perform multi-technique validation (e.g., , Raman) to confirm assignments. Compare experimental data with computational models (DFT or MD simulations) to rule out solvent or conformational artifacts. Replicate disputed experiments under standardized conditions (solvent, concentration, temperature) and publish raw data for peer validation .

Q. What methodological considerations are critical when investigating the coordination chemistry of this compound with transition metals?

- Methodological Answer : Use Job’s method or UV-Vis titration to determine stoichiometry. Characterize complexes via XAS (X-ray absorption spectroscopy) for oxidation state and EXAFS for bonding geometry. Monitor ligand displacement kinetics using stopped-flow techniques. Address solvent effects (polar vs. non-polar) on coordination stability .

Properties

IUPAC Name |

tert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOCWONLFFPYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353234 | |

| Record name | tert-butylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-48-0 | |

| Record name | N-(1,1-Dimethylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7204-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.